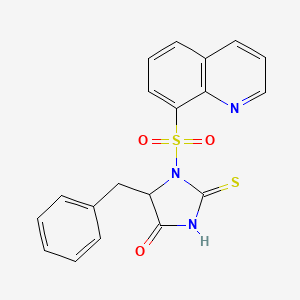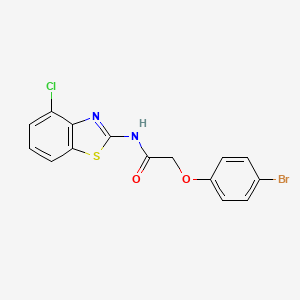
5-Benzyl-1-quinolin-8-ylsulfonyl-2-sulfanylideneimidazolidin-4-one
Vue d'ensemble
Description
5-Benzyl-1-quinolin-8-ylsulfonyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a quinolinylsulfonyl group, and a thioxo-imidazolidinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-quinolin-8-ylsulfonyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazolidinone core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the thioxo group: This step may involve the reaction of the imidazolidinone with sulfurizing agents such as Lawesson’s reagent.
Attachment of the benzyl group: This can be done via alkylation reactions using benzyl halides in the presence of a base.
Incorporation of the quinolinylsulfonyl group: This step might involve sulfonylation reactions using quinoline derivatives and sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the quinolinyl or imidazolidinone rings.
Substitution: Various substitution reactions can occur, especially on the benzyl and quinolinyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly if it exhibits activity against specific diseases or conditions.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Benzyl-1-quinolin-8-ylsulfonyl-2-sulfanylideneimidazolidin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor signaling pathways.
Chemical reactivity: Undergoing specific chemical reactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-benzyl-1-(8-quinolinylsulfonyl)-2-oxo-4-imidazolidinone: Similar structure but with an oxo group instead of a thioxo group.
5-benzyl-1-(8-quinolinylsulfonyl)-2-thioxo-4-thiazolidinone: Similar structure but with a thiazolidinone ring instead of an imidazolidinone ring.
Uniqueness
The uniqueness of 5-Benzyl-1-quinolin-8-ylsulfonyl-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Propriétés
IUPAC Name |
5-benzyl-1-quinolin-8-ylsulfonyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-18-15(12-13-6-2-1-3-7-13)22(19(26)21-18)27(24,25)16-10-4-8-14-9-5-11-20-17(14)16/h1-11,15H,12H2,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNZARABYZSXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=S)N2S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B4134744.png)
![N-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4134752.png)
![2-[(4-benzyl-1-piperidinyl)methyl]-3-(2-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4134756.png)
![2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4134757.png)
![N-{[5-({2-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4134772.png)
![N-{[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4134773.png)
![DIMETHYL 5-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE](/img/structure/B4134778.png)



![4-methoxy-3-nitro-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4134799.png)
![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4134808.png)
![Methyl 2-[[2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4134826.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B4134839.png)
